molecular formula C16H15ClN6O B6519224 1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920469-88-1

1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No. B6519224
CAS RN: 920469-88-1
M. Wt: 342.78 g/mol
InChI Key: VNMBUBZLWVSUHW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CMTU) is a synthetic compound that has been used in a variety of scientific research applications. CMTU is a heterocyclic compound that is composed of a chlorophenyl ring, a methylphenyl ring, and a tetrazol ring. CMTU has been used to study a variety of biochemical and physiological processes, and its unique structure allows for it to be used in a variety of laboratory experiments.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions. This compound has also been used to study the effects of various drugs on biochemical and physiological processes, as well as its potential for use in drug delivery systems.

Mechanism of Action

1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and can also inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to have anti-cancer effects in animal models, and has been shown to reduce the growth of tumor cells.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several advantages for laboratory experiments. It is easy to synthesize, and its structure allows for it to be used in a variety of biochemical and physiological experiments. However, this compound also has a few limitations. It is not as stable as other compounds, and it can be difficult to store and transport.

Future Directions

There are a variety of potential future directions for 1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea research. This compound could be used to study the effects of various drugs on biochemical and physiological processes. Additionally, this compound could be used to develop new drug delivery systems, or to study the effects of this compound on cancer cells. This compound could also be used to study the effects of this compound on the immune system, or to develop new anti-inflammatory drugs. Finally, this compound could be used to study the effects of this compound on neurological processes, such as learning and memory.

Synthesis Methods

1-(4-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be synthesized through a variety of methods, including the Mannich reaction and the Suzuki coupling reaction. In the Mannich reaction, a primary amine reacts with an aldehyde or ketone in the presence of a strong base, such as sodium hydroxide. In the Suzuki coupling reaction, a coupling agent, such as palladium, is used to catalyze the reaction between an aryl halide and an organoboron compound.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c1-11-2-8-14(9-3-11)23-15(20-21-22-23)10-18-16(24)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBUBZLWVSUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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